molecular formula C8H11N5 B2536700 [5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1702129-75-6

[5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B2536700
CAS No.: 1702129-75-6
M. Wt: 177.211
InChI Key: LDLAJWVNKRJQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine: is a nitrogen-containing heterocyclic compound It features a pyrazole ring system, which is a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols. Substitution reactions can lead to various alkylated or halogenated pyrazole derivatives.

Scientific Research Applications

[5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

[5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine: can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications. This compound is unique due to its pyrazole ring system and potential for diverse applications in various fields.

Properties

IUPAC Name

[5-(2-methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-13-7(2-3-11-13)8-6(4-9)5-10-12-8/h2-3,5H,4,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLAJWVNKRJQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=NN2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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